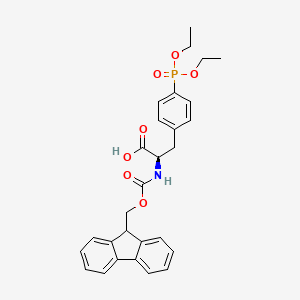
(2R)-3-(4-diethoxyphosphorylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-4-diethylphosphomethyl-D-phenylalanine is a synthetic compound with the molecular formula C29H32NO7P and a molecular weight of 537.54 g/mol . It is primarily used in the field of peptide synthesis due to its unique structural properties. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-diethylphosphomethyl-D-phenylalanine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diethyl phosphite .
Industrial Production Methods
Industrial production of Fmoc-4-diethylphosphomethyl-D-phenylalanine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-diethylphosphomethyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the diethylphosphomethyl group to other phosphorous-containing groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Bases like piperidine are commonly used to remove the Fmoc group.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphorous compounds, and deprotected amino acids .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-4-diethylphosphomethyl-D-phenylalanine is used as a building block in the synthesis of complex peptides and proteins.
Biology
In biological research, the compound is used to create phosphopeptides, which are important in the study of protein phosphorylation and signal transduction pathways .
Medicine
In medicine, Fmoc-4-diethylphosphomethyl-D-phenylalanine is used in the development of peptide-based drugs. Its ability to introduce phosphorous groups into peptides can enhance the stability and bioavailability of therapeutic peptides .
Industry
In the industrial sector, the compound is used in the production of specialized peptides for various applications, including enzyme inhibitors and diagnostic agents .
Mechanism of Action
The mechanism of action of Fmoc-4-diethylphosphomethyl-D-phenylalanine involves its incorporation into peptides, where it can mimic natural phosphorylation sites. This allows researchers to study the effects of phosphorylation on protein function and interactions. The compound targets specific amino acid residues and pathways involved in phosphorylation, providing insights into cellular signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-4-phosphomethyl-D-phenylalanine
- Fmoc-4-methylphosphomethyl-D-phenylalanine
- Fmoc-4-ethylphosphomethyl-D-phenylalanine
Uniqueness
Fmoc-4-diethylphosphomethyl-D-phenylalanine is unique due to the presence of two ethyl groups attached to the phosphorous atom. This structural feature enhances its stability and reactivity compared to similar compounds, making it a valuable tool in peptide synthesis and research .
Properties
Molecular Formula |
C28H30NO7P |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
(2R)-3-(4-diethoxyphosphorylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H30NO7P/c1-3-35-37(33,36-4-2)20-15-13-19(14-16-20)17-26(27(30)31)29-28(32)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,3-4,17-18H2,1-2H3,(H,29,32)(H,30,31)/t26-/m1/s1 |
InChI Key |
ZLKINTPTJROFDS-AREMUKBSSA-N |
Isomeric SMILES |
CCOP(=O)(C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)
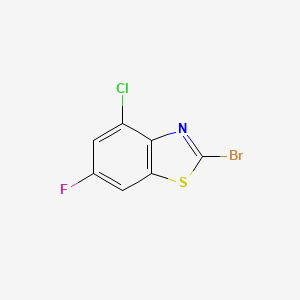
![sodium;4-[[9-[(4aR,6R,7R,7aR)-7-(3-carboxypropanoyloxy)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]amino]-4-oxobutanoic acid](/img/structure/B13818134.png)
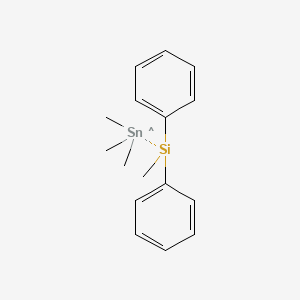
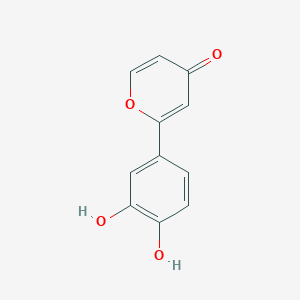
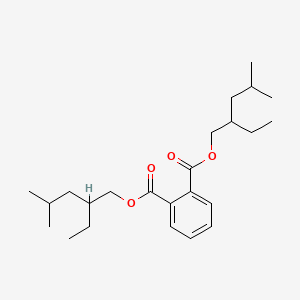
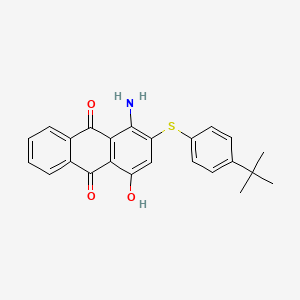
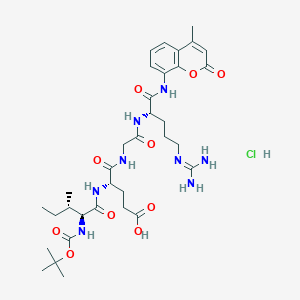

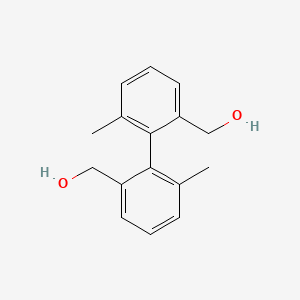
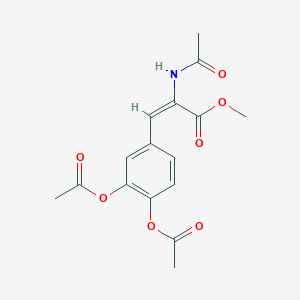

![Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate](/img/structure/B13818192.png)
